![molecular formula C22H17N3O4 B243964 N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B243964.png)
N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
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Overview
Description
N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide, also known as GSK-3 inhibitor, is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, bipolar disorder, and diabetes.
Mechanism of Action
N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide inhibits N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide by binding to its ATP-binding site, thereby preventing the phosphorylation of its substrates. This results in the modulation of various cellular processes such as cell proliferation, differentiation, apoptosis, and metabolism, which are regulated by N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide.
Biochemical and Physiological Effects:
N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been shown to have several biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells by inhibiting N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide, thereby inhibiting the Wnt/β-catenin signaling pathway. It has also been shown to improve cognitive function in animal models of Alzheimer's disease by inhibiting N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide, thereby reducing tau hyperphosphorylation and amyloid beta accumulation. In addition, it has been reported to improve glucose metabolism in animal models of diabetes by inhibiting N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide, thereby increasing insulin sensitivity.
Advantages and Limitations for Lab Experiments
N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has several advantages for lab experiments. It is a highly selective and potent inhibitor of N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide, which makes it a valuable tool for studying the role of N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide in various cellular processes. However, it also has some limitations. It is a synthetic compound, which makes it expensive to produce. In addition, its solubility in water is limited, which can make it difficult to use in some experiments.
Future Directions
There are several future directions for the research on N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide. One direction is to investigate its potential therapeutic applications in other diseases such as Parkinson's disease, Huntington's disease, and stroke. Another direction is to develop more potent and selective inhibitors of N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide based on the structure of N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide. Finally, it is important to investigate the safety and efficacy of this compound in clinical trials, which could lead to the development of novel therapeutics for various diseases.
Synthesis Methods
The synthesis of N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves a series of chemical reactions, which includes the condensation of 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid with 2-amino-4-methyl-5-nitropyridine, followed by the reduction of the nitro group to an amino group, and finally the coupling of the resulting amine with 2-chloro-4-(2-hydroxyethoxy)benzoic acid. The synthesis of this compound has been reported in several research articles.
Scientific Research Applications
N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit glycogen synthase kinase-3 (N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide), a serine/threonine protein kinase that plays a crucial role in several signaling pathways. N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is involved in the regulation of various cellular processes such as cell proliferation, differentiation, apoptosis, and metabolism. Dysregulation of N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has been implicated in several diseases such as cancer, Alzheimer's disease, bipolar disorder, and diabetes.
properties
Molecular Formula |
C22H17N3O4 |
---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
InChI |
InChI=1S/C22H17N3O4/c1-13-11-15(22-25-20-18(29-22)3-2-8-23-20)4-6-16(13)24-21(26)14-5-7-17-19(12-14)28-10-9-27-17/h2-8,11-12H,9-10H2,1H3,(H,24,26) |
InChI Key |
XMHXUEVEBGKZML-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)C4=CC5=C(C=C4)OCCO5 |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NC3=C(O2)C=CC=N3)NC(=O)C4=CC5=C(C=C4)OCCO5 |
Origin of Product |
United States |
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